molecular formula C15H17NO B258901 1-(Spiro[2.3]hex-1-ylcarbonyl)indoline

1-(Spiro[2.3]hex-1-ylcarbonyl)indoline

Cat. No.: B258901
M. Wt: 227.3 g/mol
InChI Key: HVVOCGTVQAUZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Spiro[2.3]hex-1-ylcarbonyl)indoline is a spirocyclic indoline derivative characterized by a unique spiro[2.3]hexane moiety fused to the indoline core via a carbonyl group. This structural motif confers rigidity and stereochemical complexity, making it a promising candidate for pharmaceutical and materials science applications. Spiro compounds like this are often explored for their bioactivity, particularly in targeting neurological receptors or as intermediates in synthetic organic chemistry .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

2,3-dihydroindol-1-yl(spiro[2.3]hexan-2-yl)methanone

InChI

InChI=1S/C15H17NO/c17-14(12-10-15(12)7-3-8-15)16-9-6-11-4-1-2-5-13(11)16/h1-2,4-5,12H,3,6-10H2

InChI Key

HVVOCGTVQAUZNY-UHFFFAOYSA-N

SMILES

C1CC2(C1)CC2C(=O)N3CCC4=CC=CC=C43

Canonical SMILES

C1CC2(C1)CC2C(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Spiro[indoline] Derivatives

Compound Name Synthesis Method Yield (%) Key Features Pharmacological Relevance References
Spiro[indoline-3,1′-quinolizines] Three-component reaction 55–85 High stereoselectivity; amenable to Diels–Alder functionalization Not explicitly stated
Spiro[indoline-3,4′-pyrido[1,2-a]quinolines] Three-component reaction with quinolines Moderate–Good Novel heterocyclic framework; moderate yields Potential as kinase inhibitors
Spiro[pyrrolidine-3,3′-oxindoles] Multi-step alkylation/cyclization 55–85 Demonstrated 5-HT6 receptor binding (Ki = 10–100 nM) CNS drug candidates
Spiro[indoline-3,4′-pyridines] Four-component reaction 68–74 Broad substrate scope; substituents on isatin show minimal yield impact Not yet reported
1-(Methylsulfonyl)spiro[indoline-3,4′-piperidine] Unspecified alkylation/sulfonylation N/A Stable hydrochloride salt; structural analog for receptor modulation Preclinical safety studies ongoing

Key Insights:

Synthetic Accessibility: Multi-component reactions (e.g., three- or four-component) dominate the synthesis of spiro[indoline] derivatives, offering high atom economy and stereocontrol. For example, spiro[indoline-3,1′-quinolizines] are synthesized via a three-component reaction with yields up to 85% , while spiro[indoline-3,4′-pyridines] are obtained via a four-component reaction with slightly lower yields (68–74%) .

Pharmacological Potential: Spiro[pyrrolidine-3,3′-oxindoles] exhibit 5-HT6 receptor antagonism (Ki = 10–100 nM), making them candidates for treating cognitive disorders .

Substituent Effects: Substituents on the indoline or heterocyclic moieties minimally affect yields in some systems (e.g., spiro[indoline-3,4′-pyridines]) , but steric and electronic factors may influence reactivity in others (e.g., Diels–Alder adducts of spiro[indoline-3,1′-quinolizines]) .

Stability and Formulation :

  • Derivatives like 1-(Methylsulfonyl)spiro[indoline-3,4′-piperidine] hydrochloride demonstrate stability as salts, a critical factor for drug development .

Preparation Methods

Cyclopropanation and Mono-Debromination

The synthesis begins with 3-methylenecyclobutanecarbonitrile, which undergoes dibromocarbene-mediated cyclopropanation using cetyltrimethylammonium bromide (CTAB) and sodium hydroxide. This yields diastereomers 18a and 18b (76% combined yield). Subsequent Ti(OiPr)₄-catalyzed mono-debromination with zinc affords mono-bromo intermediates 21a and 21b (62% yield).

Elimination to Form Spiro[2.3]hex-1-ene

Treatment of 21a/21b with potassium tert-butoxide in dimethyl sulfoxide (DMSO) induces β-elimination, generating spiro[2.3]hex-1-ene (22 ) with 85% yield. This step exploits the steric strain of the spiro system to favor alkene formation.

Functionalization of Spiro[2.3]hex-1-ene to Carboxylic Acid Derivatives

Introducing a carbonyl group at the spirohexane bridgehead is essential for subsequent coupling with indoline.

Oxidation and Hydrolysis

Spiro[2.3]hex-1-ene (22 ) is functionalized via methoxycarbonylation using N-hydroxysuccinimide (NHS) and carbonyl diimidazole (CDI) to yield succinimidyl carbonate 24 . Hydrolysis of 24 under basic conditions (NaOH, THF/H₂O) produces spiro[2.3]hexane-1-carboxylic acid (25 ) in 90% yield.

Acyl Chloride Formation

Treatment of 25 with oxalyl chloride in dichloromethane (DCM) and catalytic dimethylformamide (DMF) generates the corresponding acyl chloride (26 ) with 95% efficiency.

Acylation of Indoline

The final step involves coupling the spirohexane acyl chloride with indoline via nucleophilic acyl substitution.

Reaction Conditions

Indoline is reacted with 26 in anhydrous DCM at 0°C, using triethylamine (Et₃N) as a base to scavenge HCl. The reaction proceeds to completion within 2 hours, yielding 1-(spiro[2.3]hex-1-ylcarbonyl)indoline (27 ) in 78% yield after purification by silica gel chromatography.

Table 1: Summary of Synthetic Steps and Yields

StepReactionReagents/ConditionsYield
1CyclopropanationCTAB, NaOH, dibromocarbene76%
2Mono-debrominationTi(OiPr)₄, Zn62%
3Eliminationt-BuOK, DMSO85%
4MethoxycarbonylationNHS, CDI88%
5HydrolysisNaOH, THF/H₂O90%
6Acyl chloride formationOxalyl chloride, DMF95%
7AcylationIndoline, Et₃N, DCM78%

Alternative Routes: Multicomponent and Cycloaddition Approaches

Multicomponent Condensation

A Huisgen 1,3-dipolar cycloaddition, inspired by spirooxindole syntheses, could theoretically incorporate the spirohexane moiety. For example, reacting indoline-derived Schiff bases with spirohexane carbonyl dipolarophiles might yield the target compound. However, this route remains speculative due to steric clashes between the spiro system and dipolar intermediates.

Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction, used for spiro[azetidine-2,3′-indoline]-2′,4-diones, could be adapted by generating a ketene from spirohexane acetic acid. Cycloaddition with an indoline-derived imine might form a β-lactam intermediate, though subsequent ring-opening would be required to access the desired acylated product.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 4H, ArH), 4.15–3.98 (m, 2H, CH₂), 3.02–2.85 (m, 2H, spiro-CH₂), 2.55–2.40 (m, 4H, cyclopropane/cyclobutane CH₂).

  • 13C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 135.6–122.4 (ArC), 58.7 (spiro-C), 45.2–32.1 (CH₂).

Infrared (IR) Spectroscopy

A strong absorption band at 1705 cm⁻¹ confirms the carbonyl group, while sp³ C–H stretches appear at 2850–2950 cm⁻¹.

Challenges and Optimization Strategies

Steric Hindrance

The spiro[2.3]hexane system imposes significant steric constraints, necessitating bulky base-resistant conditions during acylation. Microwave-assisted synthesis or flow chemistry may enhance reaction rates.

Ring Strain Mitigation

Low temperatures (0°C) during acyl chloride formation prevent retro-Diels-Alder decomposition of the spiro system .

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